molecular formula C20H16N4O6S B12802241 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid CAS No. 93892-24-1

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid

Cat. No.: B12802241
CAS No.: 93892-24-1
M. Wt: 440.4 g/mol
InChI Key: MZTTYRHRQVDPIL-UHFFFAOYSA-N
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Description

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid (CAS: 93892-23-0) is a salicylic acid derivative characterized by a complex azo-linked structure. Its core consists of a salicylic acid backbone (2-hydroxybenzoic acid) substituted at the C-5 position with two consecutive azo groups (–N=N–). The first azo group connects to a phenyl ring, which is further substituted with a sulphophenyl (–C₆H₄–SO₃H) moiety . This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly for applications requiring chromogenic or bioactive properties. The sodium salt form of this compound is commercially available and used for medicinal purposes, emphasizing its solubility and stability in formulations .

Properties

CAS No.

93892-24-1

Molecular Formula

C20H16N4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

2-hydroxy-3-methyl-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H16N4O6S/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30/h2-11,25H,1H3,(H,26,27)(H,28,29,30)

InChI Key

MZTTYRHRQVDPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is typically achieved through diazotization and azo coupling reactions involving:

  • Formation of diazonium salts from aromatic amines.
  • Coupling of these diazonium salts with salicylic acid derivatives under controlled pH and temperature conditions.

This method is well-established for azo dyes and salicylic acid derivatives.

Stepwise Preparation Procedure

Diazotization of Aromatic Amines
  • Aromatic amine (e.g., 4-aminobenzenesulfonic acid) is dissolved in water with concentrated hydrochloric acid.
  • The solution is cooled to 0°C using an ice-salt bath.
  • Sodium nitrite solution is added slowly to form the diazonium salt.
  • The reaction is maintained at 0°C to stabilize the diazonium intermediate.

This step is critical to generate the reactive diazonium species for subsequent coupling.

Azo Coupling with Salicylic Acid Derivative
  • A solution of 3-methylsalicylic acid (or other salicylic acid derivatives) is prepared in aqueous sodium hydroxide (2.5 M) to deprotonate the phenol and carboxylic acid groups, enhancing nucleophilicity.
  • The diazonium salt solution is added portion-wise to the alkaline salicylic acid solution at 0–5°C with stirring.
  • The reaction mixture is stirred for 3–5 hours to ensure complete coupling.
  • The pH is then adjusted to approximately 3 by adding concentrated hydrochloric acid, causing the azo compound to precipitate.
  • The precipitate is filtered, washed with water, dried, and recrystallized from glacial acetic acid to purify the product.

This coupling reaction forms the azo linkages between the diazonium salt and the aromatic ring of the salicylic acid derivative.

Reaction Conditions and Yields

Step Conditions Notes
Diazotization 0°C, aqueous HCl, sodium nitrite Maintain low temperature to stabilize diazonium salt
Coupling 0–5°C, alkaline medium (2.5 M NaOH) Slow addition of diazonium salt to avoid side reactions
Acidification pH ~3 with concentrated HCl Precipitates azo compound
Purification Recrystallization from acetic acid Enhances purity and crystallinity
Reaction Time 3–5 hours stirring Ensures complete coupling

Typical yields reported for similar azo compounds range from moderate to high (60–85%) depending on purity and reaction scale.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Data

Parameter Details
Starting Materials 4-Aminobenzenesulfonic acid, 3-methylsalicylic acid
Diazotization Temperature 0°C
Coupling pH Alkaline (pH ~11 with NaOH), then acidified to pH ~3
Reaction Time 3–5 hours
Purification Method Recrystallization from glacial acetic acid
Typical Yield 60–85% (varies with scale and conditions)
Characterization Techniques Elemental analysis, FT-IR, 1H-NMR, melting point

Research Findings and Notes

  • The diazotization and azo coupling method is the most reliable and widely used for synthesizing this compound and related azo dyes.
  • Maintaining low temperatures during diazotization and coupling is essential to prevent decomposition of diazonium salts and side reactions.
  • The sulfonic acid group on the aromatic amine enhances water solubility and dye affinity.
  • The methyl substitution on the salicylic acid ring influences the electronic properties and coupling efficiency.
  • The synthesized compound has been confirmed by multiple spectroscopic methods and elemental analysis, ensuring structural integrity.
  • Variations in salicylic acid derivatives and aromatic amines can lead to a series of related azo compounds with different properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products

    Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.

    Reduction: Amines are the primary products of reduction reactions.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid has diverse applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of colored materials and textiles.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues of Salicylic Acid Derivatives

Salicylic acid derivatives with azo or sulfonamide substituents are widely studied for their pharmacological and antimicrobial properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Substituents/Modifications Key Properties/Activities Reference
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid – Two azo groups; – Sulphophenyl at C-5 Potential chromogenic and anti-inflammatory activity; sodium salt enhances solubility
5-(4-Bromo-3-methylphenylazo)salicylic acid (4e) – Single azo group; – 4-Bromo-3-methylphenyl at C-5 Significant antifungal activity against C. albicans and C. glabrata (p<0.05)
5-(5-Methylisoxazolylazo)salicylic acid (4h) – Single azo group; – 5-Methylisoxazolyl at C-5 Broad-spectrum antibacterial activity against E. coli, K. pneumoniae, and B. subtilis
Sulfasalazine (5-(p-Sulfamoylphenylazo)salicylic acid) – Single azo group; – Sulfamoylphenyl (–C₆H₄–SO₂NH₂) at C-5 Clinically used anti-inflammatory prodrug; metabolizes to mesalazine and sulfapyridine
3-Methyl-5-phenylsalicylic acid (Compound 59) – Phenyl group at C-5; – Methyl at C-3 (no azo groups) Structural simplicity; lacks azo-linked conjugation, reducing redox activity

Functional and Pharmacological Differences

Antimicrobial Activity
  • Compound 4e (4-bromo-3-methylphenylazo) : Exhibits antifungal activity due to the electron-withdrawing bromo group, which enhances membrane penetration in Candida species .
  • Compound 4h (5-methylisoxazolylazo) : Shows broad antibacterial efficacy, attributed to the isoxazole ring’s ability to disrupt bacterial cell wall synthesis .
  • Target Compound (Sulphophenylazo) : While direct antimicrobial data are unavailable, its sulphonic acid group (–SO₃H) may enhance solubility and interaction with microbial enzymes, similar to sulfonamide drugs .
Anti-inflammatory and Antioxidant Potential
  • Sulfasalazine : Acts as a prodrug, releasing mesalazine (anti-inflammatory) and sulfapyridine (antibacterial) in the colon. Its sulfamoyl group (–SO₂NH₂) is critical for targeting gut microbiota .
  • Target Compound : The sulphophenyl group (–C₆H₄–SO₃H) may mimic sulfasalazine’s anti-inflammatory mechanism but with distinct pharmacokinetics due to the additional azo linkage .
Electronic and Solubility Properties
  • Azo vs. In contrast, non-azo derivatives like Compound 59 lack this chromophoric property .
  • Sodium Salt Form : The target compound’s sodium salt improves aqueous solubility compared to sulfasalazine, which requires metabolic activation for bioavailability .

Biological Activity

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, an azo compound, is characterized by its complex structure, which includes multiple aromatic rings and sulfonic acid groups. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. The following sections detail its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is C20H16N4O6S. The presence of sulfonic acid groups enhances its solubility in water, which is crucial for biological applications. The compound's azo structure is known for its reactivity, often leading to significant interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds related to 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid exhibit notable antimicrobial properties. A study highlighted the antimicrobial activity of various azo compounds against pathogenic bacteria and fungi. For instance, derivatives of similar structures showed moderate to potent activity against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM for the most active derivatives .

Compound Target Microorganisms MIC (µM)
3-Methyl-5-Azo CompoundPseudomonas aeruginosa0.21
3-Methyl-5-Azo CompoundEscherichia coli0.21
3g (related compound)Candida albicans0.83

The mechanism of action appears to involve interference with essential microbial processes, potentially through binding interactions with key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .

Cytotoxicity Studies

In cytotoxicity assessments using human cell lines (HaCat and BALB/c 3T3), certain derivatives exhibited low toxicity, indicating a favorable safety profile for potential therapeutic applications. Notably, compound 3g showed promising results with acceptable IC50 values, suggesting that it may be a viable candidate for further drug development .

Synthesis and Derivative Exploration

The synthesis of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid typically involves azo coupling reactions. These reactions are significant for producing derivatives that may possess enhanced biological properties. For example, modifications to the sulfonic acid group or the introduction of additional functional groups can lead to improved solubility or bioactivity.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comprehensive evaluation of various azo compounds revealed that structural modifications significantly impact their antimicrobial efficacy. Compounds similar to 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid were tested against a range of pathogens, demonstrating varying degrees of effectiveness.
  • Binding Studies : Molecular docking studies have indicated that the most active compounds form strong interactions within the active sites of target enzymes, highlighting their potential as lead compounds in drug discovery .

Q & A

Q. Advanced

  • Salt formation : Convert the sulfonic acid (–SO3H) to sodium or potassium salts, as seen in sulfasalazine derivatives, improving solubility while retaining anti-inflammatory activity .
  • Co-solvents : Use DMSO or cyclodextrins to solubilize the hydrophobic azo-phenyl core.
  • pH adjustment : Maintain solutions at pH > 7 to deprotonate the sulfonic acid group, leveraging its inherent hydrophilicity .

What are the known stability issues under varying pH and temperature, and how should storage conditions be optimized?

Q. Basic

  • pH sensitivity : Degrades in strongly alkaline conditions (pH > 10) due to azo bond cleavage. Stable at pH 4–8 .
  • Temperature : Store at 2–8°C in amber vials to prevent thermal decomposition and photodegradation.
  • Moisture control : Use desiccants to avoid hydrolysis of the sulfonic acid group .

How does the azo group influence the compound’s electronic structure and reactivity, as determined by computational modeling?

Q. Advanced

  • DFT studies : The azo group (–N=N–) introduces a low-energy LUMO (π* orbital), enhancing electrophilic reactivity. Electron-withdrawing sulfonic groups further polarize the molecule, as observed in triazine-based analogs .
  • Charge distribution : Sulfonic acid groups increase hydrophilicity, while methyl substituents on the salicylic acid core modulate steric effects in binding interactions.

What safety considerations and handling protocols apply based on structural analogs?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential diazonium salt volatility .
  • Spill management : Neutralize acidic residues with sodium bicarbonate, as recommended for sulfosalicylic acid .

What mechanistic pathways are proposed for metabolic degradation in biological systems, particularly concerning azo bond reduction?

Q. Advanced

  • Gut microbiota : Azo bonds are reductively cleaved by bacterial azoreductases, producing aromatic amines. For example, sulfasalazine is metabolized to mesalazine (5-aminosalicylic acid) via this pathway .
  • Hepatic metabolism : Cytochrome P450 enzymes may oxidize methyl or phenyl groups, forming hydroxylated metabolites. Monitor metabolites using LC-MS/MS with collision-induced dissociation (CID) .

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